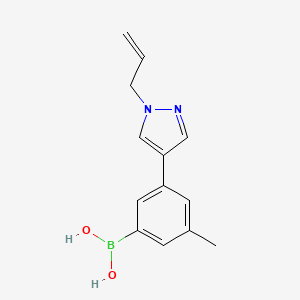
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazole ring and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.
Allylation: The pyrazole ring is then allylated using an allyl halide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The allyl group can be reduced to a propyl group using hydrogenation.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: 3-(1-Propyl-4-pyrazolyl)-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Applications De Recherche Scientifique
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid depends on its application. In organic synthesis, it acts as a reagent in cross-coupling reactions. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and allyl groups.
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid: Lacks the methyl group on the phenyl ring.
5-Methylphenylboronic Acid: Lacks the pyrazole and allyl groups.
Uniqueness
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is unique due to the presence of both the pyrazole and allyl groups, which can impart distinct reactivity and binding properties compared to other boronic acids.
Propriétés
Formule moléculaire |
C13H15BN2O2 |
|---|---|
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
[3-methyl-5-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(7-11)14(17)18/h3,5-9,17-18H,1,4H2,2H3 |
Clé InChI |
NEOLZQUOPZHFGX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2=CN(N=C2)CC=C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
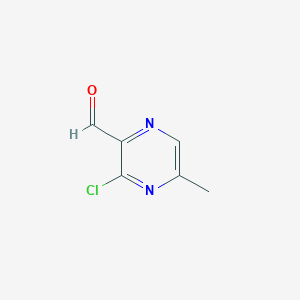


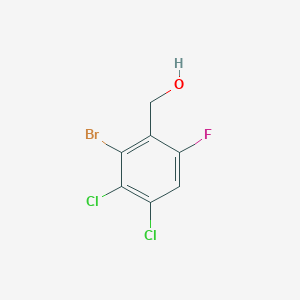
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

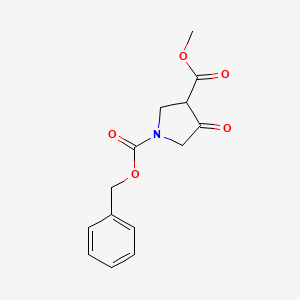
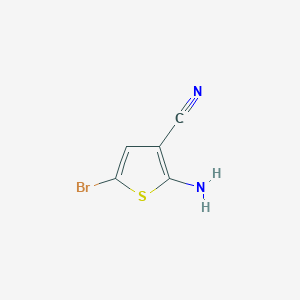
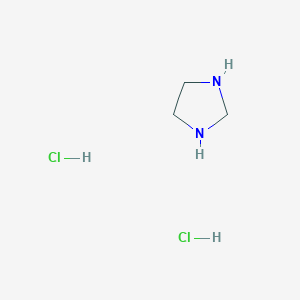
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
